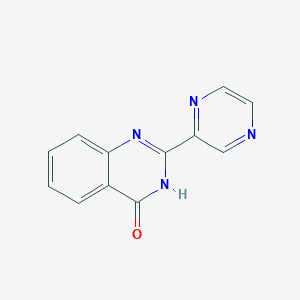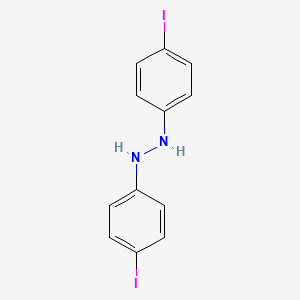
1,2-Bis(4-iodophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-iodophenyl)hydrazine is an organic compound characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by a hydrazine linkage
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-iodophenyl)hydrazine can be synthesized through a multi-step process involving the iodination of phenylhydrazine derivatives. One common method involves the reaction of 4-iodoaniline with hydrazine hydrate under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,2-Bis(4-iodophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazine derivatives.
科学的研究の応用
1,2-Bis(4-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Bis(4-iodophenyl)hydrazine involves its ability to undergo various chemical transformations. The hydrazine linkage and iodine atoms play crucial roles in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.
類似化合物との比較
Similar Compounds
1,2-Bis(4-chlorophenyl)hydrazine: Similar structure but with chlorine atoms instead of iodine.
1,2-Bis(4-bromophenyl)hydrazine: Contains bromine atoms instead of iodine.
1,2-Bis(4-fluorophenyl)hydrazine: Fluorine atoms replace the iodine atoms.
Uniqueness
1,2-Bis(4-iodophenyl)hydrazine is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorinated, brominated, or fluorinated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and reactions.
特性
分子式 |
C12H10I2N2 |
|---|---|
分子量 |
436.03 g/mol |
IUPAC名 |
1,2-bis(4-iodophenyl)hydrazine |
InChI |
InChI=1S/C12H10I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChIキー |
SPNRRAJCRLKEQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


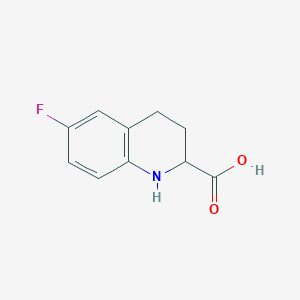
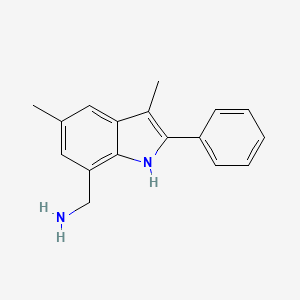
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
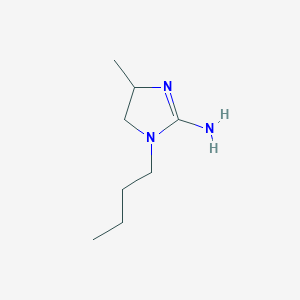
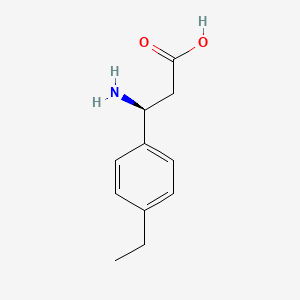
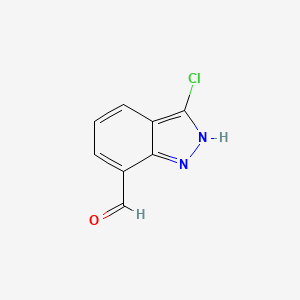
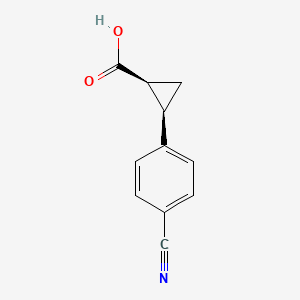
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
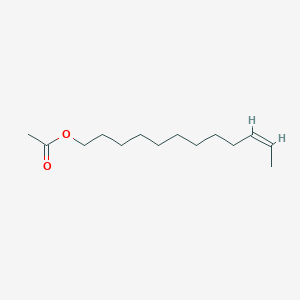
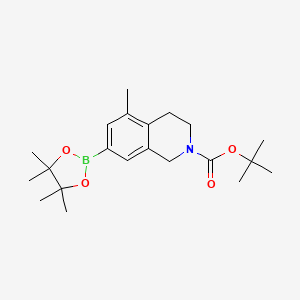
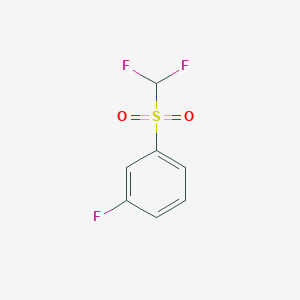
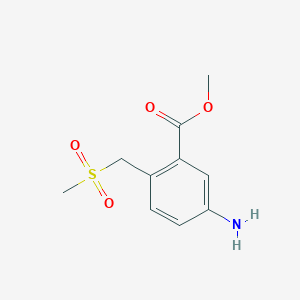
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
